

Application Notes and Protocols: Reaction of Rhodium Carbonyl Chloride with Phosphine Ligands

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Compound of Interest

Compound Name: *Rhodium carbonyl chloride*

Cat. No.: *B577262*

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Introduction

Rhodium carbonyl chloride, with the formula $[\text{Rh}_2(\text{CO})_4\text{Cl}_2]$, is a key starting material in organometallic chemistry. This air-stable, red-brown solid serves as a versatile precursor for the synthesis of a wide array of rhodium(I) complexes. Its reaction with phosphine ligands is of particular importance as it provides access to catalytically active species that are instrumental in a variety of organic transformations, including those pivotal to drug discovery and development. This document provides detailed application notes and experimental protocols for the reaction of **rhodium carbonyl chloride** with both monodentate and bidentate phosphine ligands.

Reaction with Monodentate Phosphine Ligands

The dimeric structure of **rhodium carbonyl chloride** features two square planar rhodium(I) centers bridged by two chloride ligands. The reaction with monodentate phosphine ligands (PR_3) typically proceeds via a bridge-splitting mechanism, leading to the formation of monomeric, square planar rhodium(I) complexes of the general formula $\text{trans-}[\text{RhCl}(\text{CO})(\text{PR}_3)_2]$. A well-known example is the reaction with triphenylphosphine (PPh_3) to yield **trans-bis(triphenylphosphine)rhodium carbonyl chloride**, a rhodium analogue of Vaska's complex.

Protocol 1: Synthesis of trans-bis(triphenylphosphine)rhodium(I) carbonyl chloride (trans-[RhCl(CO)(PPh₃)₂])

This protocol describes the synthesis of trans-[RhCl(CO)(PPh₃)₂] from **rhodium carbonyl chloride** and triphenylphosphine.

Materials:

- **Rhodium carbonyl chloride** ([Rh₂(CO)₄Cl₂])
- Triphenylphosphine (PPh₃)
- Degassed solvent (e.g., benzene, toluene, or dichloromethane)
- Schlenk flask or similar reaction vessel
- Inert atmosphere (Nitrogen or Argon)
- Stirring plate and magnetic stir bar
- Filtration apparatus

Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve **rhodium carbonyl chloride** ([Rh₂(CO)₄Cl₂]) in a minimal amount of degassed solvent.
- In a separate flask, prepare a solution of four molar equivalents of triphenylphosphine (PPh₃) in the same degassed solvent.
- Slowly add the triphenylphosphine solution to the stirring solution of **rhodium carbonyl chloride** at room temperature.
- A color change and the evolution of carbon monoxide gas are typically observed. The reaction equation is: [Rh₂(CO)₄Cl₂] + 4 PPh₃ → 2 trans-[RhCl(CO)(PPh₃)₂] + 2 CO.

- Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
- The product, a bright yellow solid, may precipitate from the solution. If necessary, the volume of the solvent can be reduced under vacuum to induce precipitation.
- Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

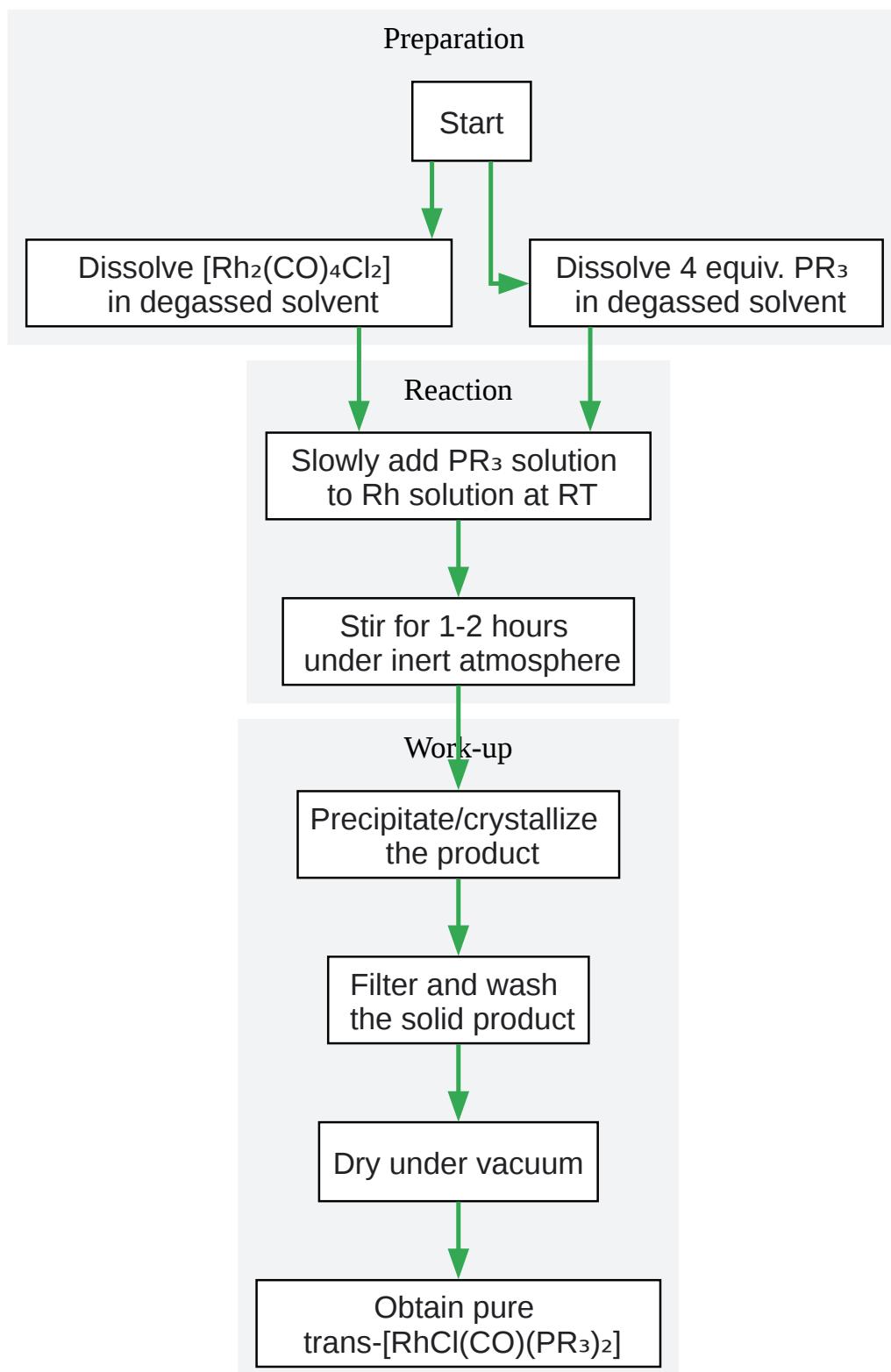
Data Presentation: Monodentate Phosphine Ligand Reactions

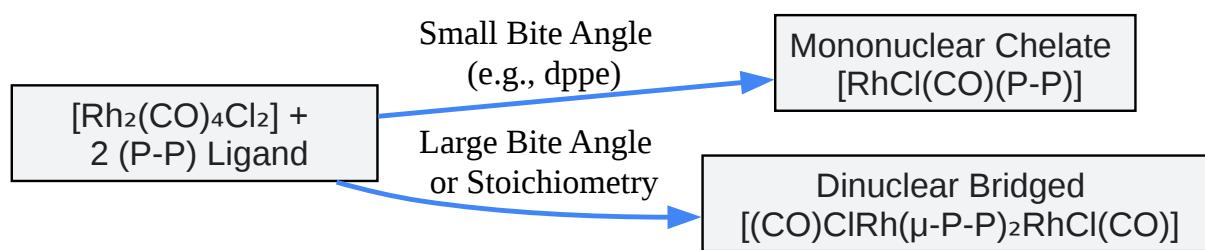
The following table summarizes typical spectroscopic data for trans-[RhCl(CO)(PR₃)₂] complexes prepared from various monodentate phosphine ligands. The carbonyl stretching frequency ($\nu(\text{CO})$) in the IR spectrum and the ³¹P NMR chemical shift are particularly informative for characterizing these complexes.

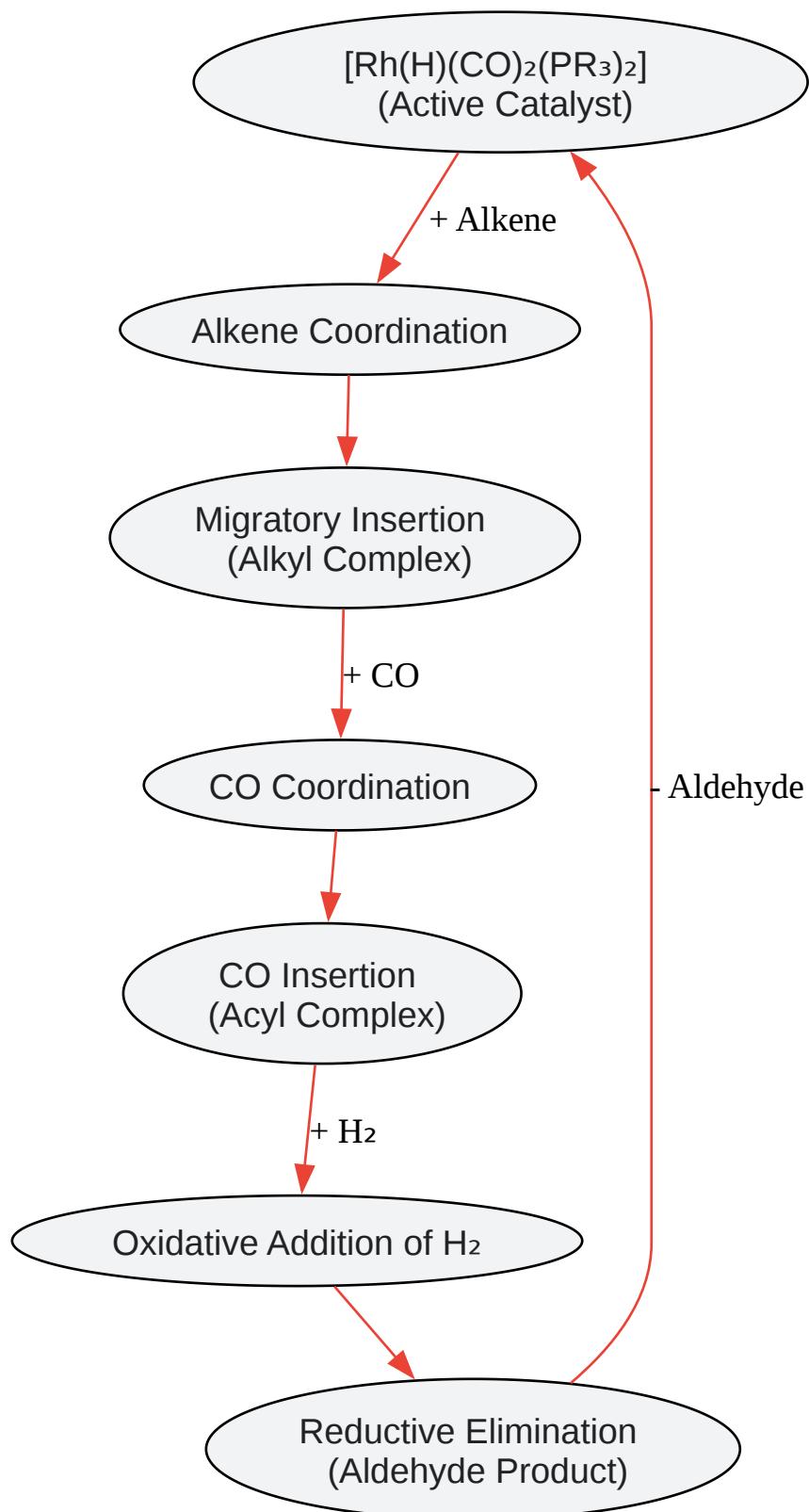
Phosphine Ligand (PR ₃)	Product	Yield (%)	IR $\nu(\text{CO})$ (cm ⁻¹)	³¹ P NMR (δ , ppm)	¹ J(Rh-P) (Hz)
PPh ₃	trans-[RhCl(CO)(PPh ₃) ₂]	>90	~1960-1980	~30-35	~125-130
PCy ₃	trans-[RhCl(CO)(PCy ₃) ₂]	N/A	~1965	~47.2	113.7
P(p-tolyl) ₃	trans-[RhCl(CO)(P(p-tolyl) ₃) ₂]	N/A	~1963	N/A	N/A
P(OPh) ₃	trans-[RhCl(CO)(P(OPh) ₃) ₂]	N/A	~2010	N/A	N/A

Note: N/A indicates data not readily available in the searched literature. Spectroscopic values can vary slightly depending on the solvent used.

Experimental Workflow: Synthesis of trans-[RhCl(CO) (PR₃)₂]





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